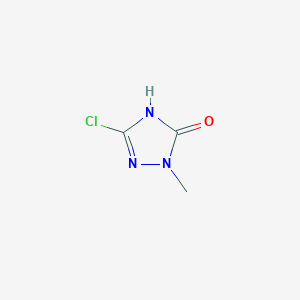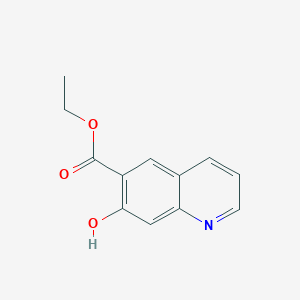![molecular formula C9H12N4OS B1460025 7-oxo-6,7-dihidro-[1,3]tiazolo[4,5-d]pirimidin-2-ilamina CAS No. 926194-82-3](/img/structure/B1460025.png)
7-oxo-6,7-dihidro-[1,3]tiazolo[4,5-d]pirimidin-2-ilamina
Descripción general
Descripción
2-(diethylamino)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C9H12N4OS and its molecular weight is 224.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(diethylamino)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(diethylamino)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
Las tiazolo[4,5-d]pirimidin-7-onas se han investigado por su potencial como agentes anticancerígenos. Se diseñó, sintetizó y evaluó una serie de estos compuestos por su citotoxicidad y actividad inhibitoria contra la topoisomerasa I . Esta enzima es crucial para la replicación del ADN y es un objetivo para la terapia del cáncer debido a su papel en la proliferación de las células cancerosas. Los compuestos mostraron una potente citotoxicidad, lo que sugiere su promesa como agentes terapéuticos en el tratamiento del cáncer.
Propiedades Antimicrobianas
Las tiazolo[4,5-d]pirimidin-7-onas han mostrado un amplio espectro de actividades farmacológicas, incluidas propiedades antimicrobianas . Esto las convierte en candidatas para el desarrollo de nuevos antibióticos o antisépticos, lo cual es particularmente importante frente al aumento de la resistencia a los antibióticos.
Aplicaciones Antiinflamatorias
Las propiedades antiinflamatorias de las tiazolo[4,5-d]pirimidin-7-onas las convierten en posibles agentes para el tratamiento de enfermedades inflamatorias . Su capacidad para modular la respuesta inflamatoria del cuerpo puede aprovecharse para desarrollar tratamientos para afecciones como la artritis, el asma y otros trastornos inflamatorios crónicos.
Uso Herbicida
Estos compuestos también se han explorado por su actividad herbicida . El desarrollo de nuevos herbicidas es crucial para la agricultura para controlar las malezas de manera efectiva, especialmente las resistentes a los herbicidas actuales. Las tiazolo[4,5-d]pirimidin-7-onas podrían proporcionar una nueva clase de herbicidas con modos de acción únicos.
Efectos Antioxidantes
Las tiazolo[4,5-d]pirimidin-7-onas exhiben efectos antioxidantes , que son beneficiosos para prevenir enfermedades relacionadas con el estrés oxidativo. Los antioxidantes juegan un papel vital en la protección de las células del daño causado por los radicales libres, y estos compuestos podrían utilizarse en el desarrollo de suplementos o medicamentos para combatir el estrés oxidativo.
Análisis Bioquímico
Biochemical Properties
2-(diethylamino)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one plays a crucial role in biochemical reactions, particularly as an inhibitor of topoisomerase I . This enzyme is essential for DNA replication and transcription, and its inhibition can lead to DNA damage and cell death, making this compound a potential anticancer agent. The compound interacts with the topoisomerase I/DNA complex, stabilizing it and preventing the re-ligation of the DNA strand, which ultimately leads to the inhibition of DNA replication . Additionally, 2-(diethylamino)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one has been shown to interact with phosphatidylinositol 3-kinase, ubiquitin-specific protease 7, and stearoyl-CoA desaturase, further highlighting its diverse biochemical properties .
Cellular Effects
The effects of 2-(diethylamino)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one on various cell types and cellular processes are profound. In cancer cells, this compound induces cytotoxicity by inhibiting topoisomerase I, leading to DNA damage and apoptosis . It also affects cell signaling pathways, such as the phosphatidylinositol 3-kinase/Akt pathway, which is crucial for cell survival and proliferation . Furthermore, 2-(diethylamino)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one influences gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby altering cellular metabolism and promoting cell death in cancerous cells .
Molecular Mechanism
At the molecular level, 2-(diethylamino)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one exerts its effects through several mechanisms. The primary mechanism involves the inhibition of topoisomerase I by stabilizing the topoisomerase I/DNA complex, preventing the re-ligation of the DNA strand and leading to DNA damage . Additionally, this compound binds to phosphatidylinositol 3-kinase, ubiquitin-specific protease 7, and stearoyl-CoA desaturase, inhibiting their activities and disrupting various cellular processes . These interactions result in the modulation of gene expression, enzyme inhibition, and changes in cellular metabolism, ultimately leading to
Propiedades
IUPAC Name |
2-(diethylamino)-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4OS/c1-3-13(4-2)9-12-7-6(15-9)8(14)11-5-10-7/h5H,3-4H2,1-2H3,(H,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPPSCFFPQXAOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(S1)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Nitrophenyl)imidazo[1,5-a]pyrazin-1-ol hydrochloride](/img/structure/B1459942.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxy-2-(N-hydroxyimino)ethanimidamide](/img/structure/B1459943.png)
![6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1459949.png)
![4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenol](/img/structure/B1459950.png)


![1-(4-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1459955.png)


![Ethyl 2-amino-4-hydroxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1459959.png)

![5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1459961.png)
![N-(4-Methoxyphenyl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepin-2-amine](/img/structure/B1459964.png)
![(E)-1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carbaldehyde oxime](/img/structure/B1459965.png)
